Cas no 1207024-69-8 (N-(3-methyl-1,2-thiazol-5-yl)-1,3-benzothiazole-2-carboxamide)

N-(3-メチル-1,2-チアゾール-5-イル)-1,3-ベンゾチアゾール-2-カルボキサミドは、複素環化合物の一種であり、ベンゾチアゾール骨格とチアゾール環がアミド結合を介して連結された構造を有する。この化合物は、医薬品中間体や有機合成化学における重要な構築ブロックとしての応用が期待される。特に、その特異的な分子構造により、生物活性化合物の開発や材料科学分野での利用可能性が注目されている。高い化学的安定性と反応性のバランスが特徴で、精密有機合成における多様な修飾反応に対応可能である。また、π共役系を有するため、光電子材料などの機能性材料への応用も検討されている。

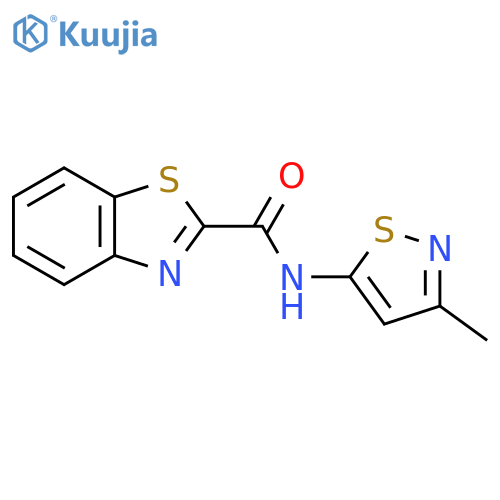

1207024-69-8 structure

商品名:N-(3-methyl-1,2-thiazol-5-yl)-1,3-benzothiazole-2-carboxamide

CAS番号:1207024-69-8

MF:C12H9N3OS2

メガワット:275.349359273911

CID:850286

N-(3-methyl-1,2-thiazol-5-yl)-1,3-benzothiazole-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- 2-Benzothiazolecarboxamide, N-(3-methyl-5-isothiazolyl)-

- N-(3-methylisothiazol-5-yl)benzo[d]thiazole-2-carboxamide

- N-(3-methyl-1,2-thiazol-5-yl)-1,3-benzothiazole-2-carboxamide

-

- インチ: 1S/C12H9N3OS2/c1-7-6-10(18-15-7)14-11(16)12-13-8-4-2-3-5-9(8)17-12/h2-6H,1H3,(H,14,16)

- InChIKey: BPDRANRSKWQHFZ-UHFFFAOYSA-N

- ほほえんだ: S1C(C(NC2=CC(C)=NS2)=O)=NC2C=CC=CC1=2

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 328

- トポロジー分子極性表面積: 111

N-(3-methyl-1,2-thiazol-5-yl)-1,3-benzothiazole-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5871-3535-3mg |

N-(3-methyl-1,2-thiazol-5-yl)-1,3-benzothiazole-2-carboxamide |

1207024-69-8 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5871-3535-10mg |

N-(3-methyl-1,2-thiazol-5-yl)-1,3-benzothiazole-2-carboxamide |

1207024-69-8 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5871-3535-2μmol |

N-(3-methyl-1,2-thiazol-5-yl)-1,3-benzothiazole-2-carboxamide |

1207024-69-8 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F5871-3535-2mg |

N-(3-methyl-1,2-thiazol-5-yl)-1,3-benzothiazole-2-carboxamide |

1207024-69-8 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F5871-3535-10μmol |

N-(3-methyl-1,2-thiazol-5-yl)-1,3-benzothiazole-2-carboxamide |

1207024-69-8 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5871-3535-20μmol |

N-(3-methyl-1,2-thiazol-5-yl)-1,3-benzothiazole-2-carboxamide |

1207024-69-8 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5871-3535-15mg |

N-(3-methyl-1,2-thiazol-5-yl)-1,3-benzothiazole-2-carboxamide |

1207024-69-8 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F5871-3535-30mg |

N-(3-methyl-1,2-thiazol-5-yl)-1,3-benzothiazole-2-carboxamide |

1207024-69-8 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F5871-3535-50mg |

N-(3-methyl-1,2-thiazol-5-yl)-1,3-benzothiazole-2-carboxamide |

1207024-69-8 | 50mg |

$160.0 | 2023-09-09 | ||

| Life Chemicals | F5871-3535-5mg |

N-(3-methyl-1,2-thiazol-5-yl)-1,3-benzothiazole-2-carboxamide |

1207024-69-8 | 5mg |

$69.0 | 2023-09-09 |

N-(3-methyl-1,2-thiazol-5-yl)-1,3-benzothiazole-2-carboxamide 関連文献

-

Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884

-

Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907

1207024-69-8 (N-(3-methyl-1,2-thiazol-5-yl)-1,3-benzothiazole-2-carboxamide) 関連製品

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 857369-11-0(2-Oxoethanethioamide)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量